3-Benzyloxazolidin-5-one

Catalog No.
S13533108
CAS No.
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyloxazolidin-5-one

Product Name

3-Benzyloxazolidin-5-one

IUPAC Name

3-benzyl-1,3-oxazolidin-5-one

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c12-10-7-11(8-13-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

WCOFMKLFZYJTBH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCN1CC2=CC=CC=C2

3-Benzyloxazolidin-5-one is a heterocyclic organic compound characterized by the presence of an oxazolidinone ring, which is a five-membered cyclic amide. The structure consists of a benzyl group attached to the nitrogen atom of the oxazolidinone, contributing to its unique properties. This compound has garnered attention in both synthetic and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.

Typical of oxazolidinones, including:

  • Nucleophilic Substitution: The nitrogen atom can be substituted with different nucleophiles, leading to a variety of derivatives.
  • Ring Opening Reactions: Under certain conditions, the oxazolidinone ring can undergo hydrolysis or nucleophilic attack, resulting in the formation of β-amino acids.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 3-Benzyloxazolidin-5-one and its derivatives exhibit notable biological activities. They have been studied for their potential as:

  • Antibacterial Agents: The oxazolidinone structure is known to inhibit bacterial protein synthesis, making it a candidate for antibiotic development against Gram-positive bacteria.
  • Anti-inflammatory Agents: Preliminary studies suggest that these compounds may possess anti-inflammatory properties, although further research is needed to confirm these effects.

The biological significance stems from its structural features that allow interaction with biological targets.

Several methods have been developed for synthesizing 3-Benzyloxazolidin-5-one:

  • One-Pot Synthesis: A catalyst-free method involving the reaction of N-benzyl-β-amino alcohols with N,N-carbonyldiimidazole in dimethyl sulfoxide has been reported. This method yields high purity and good yields of the desired product .
  • Traditional Methods: Other synthesis routes include the use of metal catalysts or carbon dioxide under specific conditions, although these methods may involve more complex procedures and lower yields compared to newer techniques.
  • Modification Techniques: Post-synthetic modifications can enhance biological activity or alter physical properties, allowing for tailored applications in pharmaceuticals.

3-Benzyloxazolidin-5-one has several applications:

  • Pharmaceuticals: Due to its antibacterial and potential anti-inflammatory properties, it is being explored as a lead compound for new antibiotic therapies.
  • Chemical Intermediates: It serves as a versatile building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Research Tools: Its unique structure allows it to be used in various biochemical assays to study protein interactions and enzyme activities.

Interaction studies focus on understanding how 3-Benzyloxazolidin-5-one interacts with biological macromolecules:

  • Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess binding interactions with bacterial ribosomes.
  • Mechanistic Studies: Research investigates how modifications to the oxazolidinone ring influence its activity against bacterial strains, providing insights into structure-activity relationships.

These studies are crucial for optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 3-Benzyloxazolidin-5-one, each possessing unique properties. Notable examples include:

Compound NameStructural FeaturesUnique Properties
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-oneContains an additional acyl group on the ringExhibits significant antibacterial activity
2-OxazolidinoneLacks the benzyl substitutionMore commonly used in synthetic applications
4-Methyl-2-oxazolidinoneFeatures a methyl group instead of benzylDifferent biological activity profile

The uniqueness of 3-Benzyloxazolidin-5-one lies in its specific substitution pattern on the oxazolidinone ring, which may confer distinct biological activities compared to other similar compounds. Its benzyl substitution enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

177.078978594 g/mol

Monoisotopic Mass

177.078978594 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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